2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Overview
Description
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs, including this compound, are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Preparation Methods
The synthesis of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, using tin and hydrochloric acid or sodium and ethanol to reduce isoquinoline can produce 1,2,3,4-tetrahydroisoquinoline, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group to an alcohol.
Scientific Research Applications
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Comparison with Similar Compounds
2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the carboxylic acid group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but without the oxo and carboxylic acid functionalities.
1-Oxo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl and carboxylic acid groups but retains the core structure.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-5,9H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHXWZJXAAFTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173276 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134335-04-8 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1134335-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-1-oxo-4-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.